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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959 Get Quote

Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the preclinical dosage,

administration, and key experimental protocols for TBI-166, a promising anti-tuberculosis drug

candidate. This document is intended for researchers, scientists, and drug development

professionals working on the preclinical evaluation of TBI-166.

TBI-166, a riminophenazine analog, has demonstrated potent activity against Mycobacterium

tuberculosis in various preclinical models. It is being developed as a potential alternative to

clofazimine with a reduced potential for skin discoloration[1][2]. This document summarizes the

key findings from preclinical studies and provides detailed protocols for its administration and

evaluation.
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Animal
Model

Dosage
Range

Administr
ation
Route

Dosing
Frequenc
y

Treatmen
t Duration

Key
Findings

Referenc
e(s)

BALB/c

Mice

(Acute

Infection)

10 - 80

mg/kg

Oral

Gavage
Once daily 20 days

Dose-

dependent

antitubercu

losis

activity.

[1][3]

BALB/c

Mice

(Chronic

Infection)

10 - 80

mg/kg

Oral

Gavage
Once daily

2, 4, and 8

weeks

Time-

dependent

killing of M.

tuberculosi

s.

[1][3]

BALB/c

and

C3HeB/Fe

JNju Mice

20 mg/kg
Oral

Gavage

Daily,

Thrice

Weekly

(TIW),

Twice

Weekly

(BIW)

12 weeks

(after a 2-

week daily

loading

dose)

Once-daily

administrati

on was

more

efficacious

than

intermittent

dosing.

[4][5][6][7]

[8]
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Animal
Model

TBI-166
Dosage

Combinat
ion Drugs
and
Dosages

Administr
ation
Route

Treatmen
t Duration

Key
Findings

Referenc
e(s)

BALB/c

Mice
20 mg/kg

Bedaquilin

e (BDQ)

(25 mg/kg),

Pyrazinami

de (PZA)

(150

mg/kg)

Oral
4 and 8

weeks

The TBI-

166+BDQ+

PZA

regimen

had similar

or stronger

activity

compared

to the

BPaL

regimen

and

resulted in

a high rate

of relapse-

free cure.

[6][9][10]

C3HeB/Fe

J Mice
20 mg/kg

Bedaquilin

e (BDQ)

(25 mg/kg),

Pyrazinami

de (PZA)

(150

mg/kg)

Oral
4 and 8

weeks

Lungs of

mice were

culture-

negative at

4 weeks,

with no

relapses at

8 weeks of

treatment.

[9][10]

BALB/c

Mice

20 mg/kg Bedaquilin

e (BDQ)

(25 mg/kg),

Linezolid

(LZD) (100

mg/kg)

Oral 4 and 8

weeks

TBI-

166+BDQ+

LZD was

the most

effective

TBI-166-

containing

[7]
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regimen in

this study.

Table 3: Pharmacokinetic and Toxicological Profile of
TBI-166

Parameter Value Species Notes Reference(s)

Half-life (t½) 41.25 hours Mice

Shorter half-life

compared to

clofazimine

(65.38 h).

[1][11]

Tissue

Accumulation
High Mice

Accumulates in

tissues, but

causes less skin

discoloration

than clofazimine.

[1][11]

Acute Oral LD50 > 3,000 mg/kg Mice

Well-tolerated at

high single

doses.

[1]

Experimental Protocols
Protocol 1: Preparation and Administration of TBI-166
for Oral Gavage in Mice
1. Materials:

TBI-166 powder

0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

Sterile water

Weighing scale
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Spatula

Mortar and pestle (optional, for fine powder)

Magnetic stirrer and stir bar

Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

Syringes (1 mL)

2. Preparation of TBI-166 Suspension:

Calculate the required amount of TBI-166 based on the desired dose (e.g., 20 mg/kg) and

the number and weight of the mice to be dosed.

Weigh the calculated amount of TBI-166 powder accurately.

Prepare a 0.5% (w/v) solution of CMC in sterile water. This often serves as the vehicle.

Levigate the TBI-166 powder with a small amount of the vehicle to form a smooth paste. This

can be done in a mortar.

Gradually add the remaining volume of the 0.5% CMC solution to the paste while

continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for

this purpose.

Prepare the suspension fresh daily before administration.

3. Oral Gavage Administration:

Gently restrain the mouse.

Measure the correct volume of the TBI-166 suspension into a syringe fitted with an oral

gavage needle. The volume is typically 0.1 to 0.2 mL for an adult mouse.

Insert the gavage needle gently into the esophagus and deliver the suspension into the

stomach.
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Observe the animal for a short period after administration to ensure no adverse effects.

Protocol 2: Murine Aerosol Infection Model with
Mycobacterium tuberculosis
1. Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC, and 0.05%

Tween 80

Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

BALB/c or C3HeB/FeJ mice

Sterile saline

2. Preparation of Bacterial Inoculum:

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

Harvest the bacteria by centrifugation and resuspend the pellet in sterile saline.

Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6

CFU/mL) to achieve a target deposition of 50-200 bacilli in the lungs of each mouse.

3. Aerosol Infection Procedure:

Place the mice in the exposure chamber of the aerosol generation system.

Nebulize the bacterial suspension for a predetermined time to deliver the target dose.

After exposure, hold the animals in the chamber for a short period to allow for the settling of

aerosols before returning them to their cages.

On the day after infection, sacrifice a small cohort of mice (3-5) to determine the initial

bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
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Protocol 3: Assessment of Bactericidal Activity (Colony
Forming Unit Enumeration)
1. Materials:

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

Tissue homogenizer

Middlebrook 7H11 agar plates supplemented with 10% OADC

Sterile dilution tubes

Incubator at 37°C

2. Procedure:

At selected time points during the treatment, humanely euthanize the mice.

Aseptically remove the lungs and/or spleen.

Homogenize the organs in a known volume of sterile PBS containing 0.05% Tween 80.

Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS.

Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colonies on the plates and calculate the number of CFU per organ.

The bactericidal activity is determined by the reduction in the log10 CFU counts in the

organs of treated mice compared to untreated controls.

Protocol 4: Acute Oral Toxicity Study (Up-and-Down
Procedure)
1. Materials:
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TBI-166

Vehicle (e.g., 0.5% CMC)

Female mice (nulliparous and non-pregnant)

Oral gavage needles and syringes

Observation cages

2. Procedure:

Fast the animals overnight before dosing.

Administer a single oral dose of TBI-166 to one animal at the starting dose level (e.g., a dose

estimated to be just below the expected LD50). A starting dose of 2000 mg/kg can be

considered based on the available data.

Observe the animal for signs of toxicity and mortality for up to 14 days.

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of

3.2).

If the animal dies, the next animal is dosed at a lower dose level.

This sequential dosing and observation are continued until the stopping criteria are met (e.g.,

a number of reversals in outcome have occurred).

The LD50 is then calculated using the maximum likelihood method.

Throughout the study, record clinical signs, body weight changes, and any observed

abnormalities.

At the end of the observation period, conduct a gross necropsy on all animals.
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Caption: Experimental Workflow for Preclinical Evaluation of TBI-166.
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Caption: Proposed Mechanism of Action of TBI-166.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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